Icatibant

Hereditary angioedema acute attack treatment randomized controlled trial

Icatibant (HOE-140) is a high-affinity (Ki=0.798nM, pA2=9.04) decapeptide B2 receptor antagonist with ~100-fold selectivity over B1, enabling precise target engagement studies. Unlike kallikrein inhibitors or C1-INH therapies, it directly blocks existing bradykinin—the final mediator of edema—making it the only tool compound that addresses the common pathway irrespective of upstream trigger. Supplied as a ready-to-use solution or lyophilized powder with documented purity; multiple generic suppliers support competitive sourcing. Ideal for HAE, ACEI-AE, and vascular permeability research.

Molecular Formula C59H89N19O13S
Molecular Weight 1304.5 g/mol
CAS No. 130308-48-4
Cat. No. B549190
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIcatibant
CAS130308-48-4
SynonymsD-Arg(Hyp(3)-Thi(5)-D-Tic(7)-Oic(8))BK
HOE 140
HOE-140
HOE140
Hoechst 140
Hoechst-140
icatibant
icatibant acetate
JE 049
JE-049
WIN 65365
WIN-65365
Molecular FormulaC59H89N19O13S
Molecular Weight1304.5 g/mol
Structural Identifiers
SMILESC1CCC2C(C1)CC(N2C(=O)C3CC4=CC=CC=C4CN3C(=O)C(CO)NC(=O)C(CC5=CC=CS5)NC(=O)CNC(=O)C6CC(CN6C(=O)C7CCCN7C(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)N)O)C(=O)NC(CCCN=C(N)N)C(=O)O
InChIInChI=1S/C59H89N19O13S/c60-37(14-5-19-67-57(61)62)48(82)72-38(15-6-20-68-58(63)64)52(86)75-22-8-18-43(75)54(88)77-30-35(80)26-44(77)50(84)70-28-47(81)71-40(27-36-13-9-23-92-36)49(83)74-41(31-79)53(87)76-29-34-12-2-1-10-32(34)24-46(76)55(89)78-42-17-4-3-11-33(42)25-45(78)51(85)73-39(56(90)91)16-7-21-69-59(65)66/h1-2,9-10,12-13,23,33,35,37-46,79-80H,3-8,11,14-22,24-31,60H2,(H,70,84)(H,71,81)(H,72,82)(H,73,85)(H,74,83)(H,90,91)(H4,61,62,67)(H4,63,64,68)(H4,65,66,69)/t33-,35+,37+,38-,39-,40-,41-,42-,43-,44-,45-,46+/m0/s1
InChIKeyQURWXBZNHXJZBE-SKXRKSCCSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility5.70e-02 g/L
Storage-20°C

Icatibant CAS 130308-48-4: Synthetic Decapeptide Bradykinin B2 Receptor Antagonist for Acute Hereditary Angioedema Treatment


Icatibant (HOE-140, CAS 130308-48-4) is a synthetic decapeptide bradykinin B2 receptor antagonist approved for the symptomatic treatment of acute attacks of hereditary angioedema (HAE) types I and II [1]. The compound consists of ten amino acids, including five non-proteinogenic residues (D-arginine at position 1, hydroxyproline at position 4, 3-(2-thienyl)-L-alanine at position 6, D-1,2,3,4-tetrahydro-3-isoquinolinecarbonyl at position 8, and octahydro-1H-indole-2-carbonyl at position 9) [2]. With a molecular formula of C59H89N19O13S and a molecular weight of 1304.54 g/mol, Icatibant is supplied as a sterile, ready-to-use solution for subcutaneous injection at a concentration of 10 mg/mL in a 3 mL pre-filled syringe (30 mg total dose) [3]. The compound exhibits a pA2 of 9.04 and a Ki of 0.798 nM at the human bradykinin B2 receptor, with approximately 100-fold selectivity over the B1 receptor subtype [4].

Why Icatibant Cannot Be Interchanged with Alternative Acute HAE Therapies: Key Differentiating Factors


Icatibant is not pharmacologically interchangeable with other acute HAE therapies due to fundamental differences in mechanism of action, molecular target, and clinical performance characteristics. As a direct competitive antagonist of the bradykinin B2 receptor, Icatibant blocks the final common pathway of bradykinin-mediated edema regardless of the upstream enzymatic source of bradykinin generation [1]. This contrasts with plasma kallikrein inhibitors (ecallantide, lanadelumab, berotralstat), which reduce bradykinin production but do not antagonize existing bradykinin, and C1-esterase inhibitor replacement therapies (pdC1-INH, rhC1-INH), which restore regulatory control of the kallikrein-kinin cascade but do not directly block bradykinin receptor activation [2][3]. The subcutaneous route of administration, rapid absorption (Cmax at approximately 30 minutes), and ready-to-use pre-filled syringe formulation distinguish Icatibant from intravenously administered alternatives such as plasma-derived C1-INH and ecallantide . Furthermore, Icatibant's short elimination half-life of 1.4 hours supports a dosing paradigm that allows up to three doses in a 24-hour period for symptom recurrence, a flexibility not available with all acute treatment options [4]. No direct head-to-head trials exist comparing Icatibant to ecallantide or C1-INH therapies; however, the FAST-2 trial established Icatibant's superiority over oral tranexamic acid, providing the only active-comparator evidence in the acute HAE treatment class [5].

Quantitative Comparative Evidence: Icatibant vs. Alternative Acute HAE Therapies


Head-to-Head Clinical Efficacy: Icatibant vs. Oral Tranexamic Acid in FAST-2 Trial

In the phase III FAST-2 randomized controlled trial, subcutaneous Icatibant 30 mg demonstrated significantly faster onset of symptom relief compared to oral tranexamic acid (3 g/day for 2 days) in 74 patients with type I or II HAE experiencing cutaneous or abdominal attacks [1]. The median time to clinically significant relief of the index symptom was 2.0 hours (IQR 1.0–3.5) for Icatibant versus 12.0 hours (IQR 3.5–25.4) for tranexamic acid (P < 0.001) [2]. At 4 hours post-treatment initiation, 80% of Icatibant-treated patients (95% CI 63–92) achieved clinically significant symptom relief compared to 31% of tranexamic acid-treated patients (95% CI 16–48; P < 0.001) [3]. The median time to first symptom improvement (patient-assessed) was 0.8 hours (IQR 0.4–1.4) for Icatibant versus 7.9 hours (IQR 1.1–NA) for tranexamic acid (P < 0.001); investigator-assessed improvement was 1.5 hours (IQR 0.7–3.0) versus 6.9 hours (IQR 4.0–13.8; P < 0.001) [4].

Hereditary angioedema acute attack treatment randomized controlled trial

Placebo-Controlled Pivotal Trial Efficacy: Icatibant FAST-3 Phase III Data

In the FAST-3 phase III randomized, double-blind, placebo-controlled trial (NCT00912093), subcutaneous Icatibant 30 mg demonstrated clinically meaningful and statistically significant superiority over placebo for the treatment of acute HAE attacks [1]. For cutaneous or abdominal attacks, Icatibant significantly reduced median time to ≥50% reduction in symptom severity (primary endpoint) to 2.0 hours compared to 19.8 hours for placebo (P < 0.001) [2]. Key secondary endpoints included: median time to onset of primary symptom relief (1.5 hours vs. 18.5 hours; P < 0.001), median time to almost complete symptom relief (8.0 hours vs. 36.0 hours; P = 0.012), and median time to initial symptom relief (0.8 hours vs. 3.5 hours; P < 0.001) [3]. No Icatibant-treated subject required rescue medication before symptom relief occurred [4]. Across multiple attacks in the controlled and open-label extension phases (n=88 patients with 1–5 attacks), median time to onset of symptom relief ranged from 1.9–2.1 hours for attacks at any location, and 1.0–2.0 hours for laryngeal attacks [5]. The adverse event incidence was similar between Icatibant (41%) and placebo (52%), with injection-site reactions being the most common treatment-emergent event [6].

Hereditary angioedema acute attack placebo-controlled trial

Receptor Binding Affinity and Subtype Selectivity: Icatibant vs. Bradykinin at B2 Receptor

Icatibant demonstrates high-affinity competitive antagonism at the human bradykinin B2 receptor, with binding affinity comparable to the endogenous agonist bradykinin [1]. In radioligand binding studies using guinea pig ileal cell membranes, Icatibant exhibited a Ki value of 0.798 nM and an IC50 of 1.07 nM [2]. Functional antagonism studies yielded a pA2 value of 9.04, confirming potent competitive antagonism . Critically, Icatibant exhibits approximately 100-fold selectivity for the B2 receptor over the B1 bradykinin receptor subtype, minimizing off-target effects mediated through the B1 pathway [3]. In comparative functional studies, Icatibant's pA2 of 9.04 (corresponding to a Kd of approximately 0.91 nM) is comparable to the affinity of bradykinin for the B2 receptor (Kd approximately 1–10 nM) [4]. In contrast, alternative B2 receptor antagonists such as FR173657 (non-peptide) demonstrated pKB of 9.2, while MEN 11270 (peptide antagonist) exhibited pKB of 8.3 in guinea pig ileum organ bath experiments [5].

Bradykinin B2 receptor receptor pharmacology binding affinity

Pharmacodynamic Duration of Action: Subcutaneous Icatibant Predicted Effectiveness vs. IV Administration

Human bradykinin challenge studies in healthy subjects demonstrated that intravenous administration of Icatibant caused dose- and time-dependent inhibition of bradykinin-induced hypotension, vasodilation, and reflex tachycardia [1]. Icatibant intravenous doses of 0.4 and 0.8 mg/kg infused over 4 hours inhibited the response to bradykinin challenge for 6 to 8 hours following completion of the infusion [2]. Based on exposure-response analysis, a subcutaneous dose of 30 mg Icatibant is predicted to be effective against bradykinin challenge for at least 6 hours [3]. This duration of pharmacodynamic effect supports the clinical observation that approximately 90% of patients require only a single 30 mg subcutaneous injection per acute attack, with the option of up to two additional doses at 6-hour intervals for recurrent symptoms . Icatibant was shown to be a competitive antagonist when the bradykinin challenge dose was increased 4-fold, confirming the competitive nature of its receptor blockade [4]. In contrast, plasma-derived C1-INH requires intravenous administration over approximately 10 minutes and has a terminal half-life of 36–56 hours, but its onset of action for acute attacks is comparable to Icatibant (median time to onset of symptom relief ~1.5 hours) [5].

Pharmacodynamics bradykinin challenge duration of action

Subcutaneous Bioavailability and Pharmacokinetic Profile: Icatibant vs. Intravenous Alternatives

Icatibant exhibits near-complete absolute bioavailability of approximately 97% following subcutaneous administration of a single 30 mg dose, with a mean maximum plasma concentration (Cmax) of 974 ± 280 ng/mL achieved at approximately 0.75 hours (45 minutes) post-injection in healthy subjects (N=96) [1]. The mean area under the concentration-time curve (AUC0-∞) was 2165 ± 568 ng•hr/mL, with no evidence of accumulation following three 30 mg doses administered 6 hours apart [2]. Following subcutaneous administration, plasma clearance was 245 ± 58 mL/min with a mean elimination half-life of 1.4 ± 0.4 hours [3]. The volume of distribution at steady state (Vss) was 29.0 ± 8.7 L, and plasma protein binding was 44% [4]. In comparison, ecallantide (plasma kallikrein inhibitor) requires subcutaneous administration of three separate 10 mg injections (total 30 mg) and has a shorter elimination half-life of approximately 2 hours, but its onset of action is comparable [5]. Plasma-derived C1-INH (Berinert) requires intravenous administration with a terminal half-life of approximately 36 hours [6]. The absolute bioavailability of subcutaneous Icatibant (97%) is notably higher than many peptide therapeutics delivered via the subcutaneous route, attributable to its decapeptide structure and optimized formulation .

Pharmacokinetics bioavailability subcutaneous administration

Icatibant CAS 130308-48-4: Evidence-Based Application Scenarios for Research and Industrial Use


Acute Hereditary Angioedema Attack Treatment: Clinical Use and Procurement Benchmarking

Icatibant is indicated for symptomatic treatment of acute attacks of HAE in adults, adolescents, and children aged 2 years and older with C1-esterase-inhibitor deficiency. Based on the FAST-3 placebo-controlled trial evidence, a single subcutaneous 30 mg injection reduces median time to symptom relief by 17.8 hours compared to placebo (2.0 hours vs. 19.8 hours, P < 0.001) [1]. The ready-to-use pre-filled syringe formulation enables immediate self-administration upon symptom onset without reconstitution or intravenous access, with 24-month shelf life when stored at 2°C to 25°C [2]. For procurement decision-making, the availability of multiple generic suppliers (11 NDAs, 13 drug master file entries) supports competitive sourcing [3].

Bradykinin B2 Receptor Pharmacology Research: High-Affinity Antagonist Tool Compound

For academic and pharmaceutical research investigating bradykinin B2 receptor signaling, Icatibant serves as a well-characterized, high-affinity competitive antagonist tool compound with Ki = 0.798 nM and pA2 = 9.04 [1]. Its approximately 100-fold selectivity for B2 over B1 receptors enables precise target engagement studies without confounding B1-mediated effects [2]. In vitro applications include functional antagonism of bradykinin-induced smooth muscle contraction in isolated guinea pig ileum (IC50 = 11 nM), pulmonary arteries (IC50 = 5.4 nM), and rat uterus (IC50 = 4.9 nM) [3]. In vivo research applications include inhibition of bradykinin-induced bronchoconstriction in guinea pig models (ID50 = 13.4 pmol/kg for pulmonary resistance) and reduction of vascular permeability in mouse HAE models [4].

Investigational Use in Bradykinin-Mediated Angioedema Beyond HAE

Icatibant has been investigated off-label for angiotensin-converting enzyme inhibitor-induced angioedema (ACEI-AE), with case series reporting rapid symptom resolution within 10 minutes to 6 hours and avoidance of intubation and tracheotomy in several cases [1]. The mechanistic rationale stems from Icatibant's direct antagonism of bradykinin B2 receptors, which are the final mediators of edema regardless of whether bradykinin accumulation results from C1-INH deficiency (HAE) or ACE inhibition (reduced bradykinin degradation) [2]. While randomized controlled trials are warranted to document efficacy in ACEI-AE, the existing evidence base provides a foundation for exploratory research and off-label clinical use [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Icatibant

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.